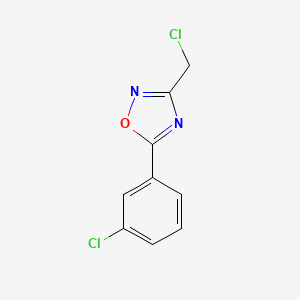

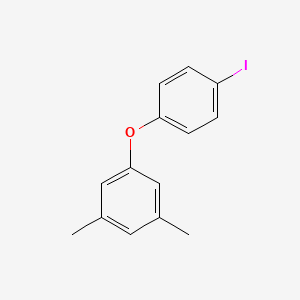

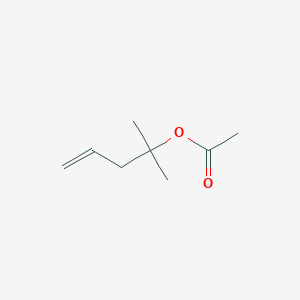

![molecular formula C7H11N3O2 B1611515 1,3,7-Triazaspiro[4.5]decane-2,4-dione CAS No. 78222-09-0](/img/structure/B1611515.png)

1,3,7-Triazaspiro[4.5]decane-2,4-dione

Descripción general

Descripción

1,3,7-Triazaspiro[4.5]decane-2,4-dione (TPD) is an organic compound that is of great interest to scientists due to its potential applications in a variety of fields. TPD is a bicyclic compound with two nitrogen atoms in its structure and has a variety of interesting properties. It has been studied for its potential uses in organic synthesis, as an antimicrobial agent, and for its physiological effects.

Aplicaciones Científicas De Investigación

Antimicrobial and Detoxification Applications

1,3,7-Triazaspiro[4.5]decane-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, a derivative bonded onto cotton fabrics demonstrated biocidal effects against bacteria like Staphylococcus aureus and Escherichia coli. These chlorinated swatches also showed potential in oxidizing chemical mustard simulant to less toxic derivatives (Ren et al., 2009).

Synthesis and Antimicrobial Activity

Efficient methods for synthesizing 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess antimicrobial properties, have been developed (Krolenko et al., 2015). These methods facilitate the creation of compounds with potential in combating microbial infections.

Biocidal Nanofibers

The compound has been integrated into nanosized polyacrylonitrile fibrous mats through electrospinning, rendering them biocidal after exposure to dilute hypochlorite solution. This suggests potential applications in water and air filtration (Ren et al., 2013).

Myelostimulating Activity

A variant of this compound, 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. This suggests potential applications in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Potential in Anemia Treatment

1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3, which are significant for the treatment of anemia. They have demonstrated efficacy in causing erythropoietin upregulation in vivo, showing potential as short-acting inhibitors with therapeutic applications for anemia (Váchal et al., 2012).

Anticonvulsant Activity

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been evaluated for their anticonvulsant and neurotoxic properties. This research provides insights into the potential therapeutic applications of these derivatives in treating seizures (Obniska et al., 2006)

Mecanismo De Acción

Target of Action

The primary target of 1,3,7-Triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that are potential targets for various neurological and psychiatric disorders .

Mode of Action

1,3,7-Triazaspiro[4.5]decane-2,4-dione interacts with DORs at the orthosteric site . This interaction is based on docking and molecular dynamic simulation . The compound is selective for the DOR over a panel of 167 other GPCRs .

Biochemical Pathways

The compound’s interaction with DORs triggers a series of biochemical pathways. It is slightly biased towards G-protein signaling

Pharmacokinetics

The pharmacokinetic properties of 1,3,7-Triazaspiro[4It is known that the compound has anti-allodynic efficacy in a complete freund’s adjuvant model of inflammatory pain in c57bl/6 male and female mice .

Result of Action

The compound’s action results in anti-allodynic effects, which can help alleviate inflammatory pain . It should be noted that certain dor agonists can induce seizures and exhibit tachyphylaxis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3,7-Triazaspiro[4It is known that the compound’s efficacy can be influenced by the biological environment, such as the presence of inflammation .

Propiedades

IUPAC Name |

1,3,9-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505768 | |

| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78222-09-0 | |

| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

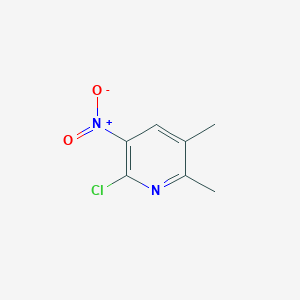

![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)